molecular formula C14H11ClN2O4 B5851973 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide

2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide

Cat. No.: B5851973
M. Wt: 306.70 g/mol
InChI Key: ZNLLPLVJKBIBNN-UHFFFAOYSA-N
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Description

2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methoxy group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 2-chlorobenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.

    Methoxylation: The nitrated product is then subjected to a methoxylation reaction using sodium methoxide in methanol to introduce the methoxy group at the 3-position.

    Amidation: Finally, the intermediate product is reacted with 3-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).

    Oxidation: Potassium permanganate, acidic or basic medium.

Major Products Formed

    Reduction: 2-chloro-N-(3-methoxyphenyl)-4-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: 2-chloro-N-(3-hydroxyphenyl)-4-nitrobenzamide.

Scientific Research Applications

2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

    Materials Science: The compound can be used as a building block in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study the interaction of small molecules with biological targets.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other regulatory proteins. The presence of the nitro group can also contribute to its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(3-methoxyphenyl)acetamide: Similar structure but lacks the nitro group.

    2-chloro-N-(4-methoxyphenyl)benzamide: Similar structure but with the methoxy group at the 4-position.

    2-chloro-N-(3,4-dimethoxyphenyl)benzamide: Contains an additional methoxy group.

Uniqueness

2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide is unique due to the presence of both the nitro and methoxy groups, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c1-21-11-4-2-3-9(7-11)16-14(18)12-6-5-10(17(19)20)8-13(12)15/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLLPLVJKBIBNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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